s-Triaminotrinitrobenzene
Description
Properties
IUPAC Name |
2,4,6-trinitrobenzene-1,3,5-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O6/c7-1-4(10(13)14)2(8)6(12(17)18)3(9)5(1)11(15)16/h7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFUJAMTCCQARF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062818 | |
| Record name | 1,3,5-Benzenetriamine, 2,4,6-trinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | 1,3,5-Benzenetriamine, 2,4,6-trinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3058-38-6 | |
| Record name | TATB | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3058-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-triamino-2,4,6-trinitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003058386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | s-Triaminotrinitrobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243156 | |
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| Record name | 1,3,5-Benzenetriamine, 2,4,6-trinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Benzenetriamine, 2,4,6-trinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trinitrobenzene-1,3,5-triamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,4,6-TRIAMINO-1,3,5-TRINITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJP3UNX7Z7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Process Parameters
The single-step amination of TCTNB, as described by Lee and Kennedy (2002), involves the direct substitution of chlorine atoms with amino groups using ammonium hydroxide under controlled conditions. A mixture of TCTNB dissolved in toluene is emulsified with aqueous ammonium hydroxide (25–30% concentration) in a sealed reactor maintained at 145–150°C and 240–270 kPa pressure. Ammonia gas is introduced at 0.36 kg/h until the system pressure stabilizes, typically requiring three hours for complete conversion. The reaction terminates when pressure surges to 413 kPa, indicating exhaustive amination. Post-reaction, TATB precipitates upon cooling and is isolated via filtration, yielding particles with a median diameter of 6 µm.
Key Challenges:
-
Solvent Limitations : The insolubility of ammonium chloride in toluene necessitates precise emulsification to avoid yield losses.
-
Temperature Sensitivity : Suboptimal temperature control during ammonia introduction risks incomplete substitution, leading to mono- or diamino byproducts.
Nitration and Ammonolysis of 3,5-Dichloroanisole
Nitration Under Severe Conditions
Ott and Benziger’s method (1991) begins with the nitration of 3,5-dichloroanisole (DCA) using a 4.35:2 molar ratio of 90–95% nitric acid to oleum at 150°C. This step activates the aromatic ring via the methoxy group, facilitating trinitration within 2.5 hours to produce 3,5-dichloro-2,4,6-trinitroanisole in 91% yield (89% purity).
Ammonolysis for Amino Substitution
The nitrated intermediate undergoes ammonolysis in toluene at 150°C, where chlorine and methoxy groups are replaced by amino moieties. Excess ammonia ensures complete substitution, though residual solvents like dimethylformamide reduce yields by 15–20%.
Table 1: Reaction Parameters for DCA Nitration and Ammonolysis
| Parameter | Nitration Step | Ammonolysis Step |
|---|---|---|
| Temperature | 150°C | 150°C |
| Time | 2.5 hours | 3 hours |
| Yield | 91% | 85–90% |
| Key Reagents | HNO₃, Oleum | NH₃, Toluene |
Conversion of Surplus Nitroarene Explosives to TATB
Three-Step Synthesis from Picric Acid
Mitchell et al. (2005) developed a method to convert picric acid or ammonium picrate into TATB through intermediates picramide and trinitrophloroglucinol (TNP).
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Picramide Formation : Picric acid reacts with 1,1,1-trimethylhydrazinium chloride in dimethyl sulfoxide (DMSO)/toluene at 95°C, yielding diaminopicric acid (DAP) in 91% yield.
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TNP Synthesis : DAP is treated with aqueous sodium hydroxide (10% w/v) at 80°C, followed by acidification to precipitate TNP (84% yield).
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Final Amination : TNP reacts with diammonium hydrogen phosphate in sulfolane at 130°C for four hours, producing TATB with >95% purity.
Table 2: Yields in Mitchell’s Three-Step Process
| Step | Intermediate | Yield |
|---|---|---|
| 1. Picric Acid → DAP | Diaminopicric Acid | 91% |
| 2. DAP → TNP | Trinitrophloroglucinol | 84% |
| 3. TNP → TATB | TATB | 78% |
Purification and Particle Size Control via Solvent Processing
Recrystallization in Dimethylsulfoxide (DMSO)
The patent US6310253B1 outlines a purification technique where crude TATB is dissolved in DMSO under an inert atmosphere, heated to 180–185°C, and alkalized with sodium hydroxide. Neutralization with dilute nitric acid precipitates sub-micron TATB particles, with size modulated by acid concentration (0.1–1.0 M) and injection rate.
Key Advantages:
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Particle Size Tunability : Rapid injection into 0.5 M HNO₃ yields 200 nm particles, whereas slower mixing produces 1–2 µm crystals.
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High Purity : Residual solvents and byproducts are eliminated through sequential washing with water, toluene, and acetone.
Comparative Analysis of Preparation Methods
Industrial Scalability vs. Laboratory Feasibility
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Single-Step Amination : Suitable for bulk synthesis but limited by emulsification challenges.
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DCA Route : High yields but requires costly oleum and prolonged reaction times.
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Picric Acid Conversion : Ideal for repurposing obsolete explosives but involves multi-step complexity.
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DMSO Recrystallization : Optimal for applications needing nanoscale particles, albeit energy-intensive.
Table 3: Method Comparison for TATB Synthesis
| Method | Starting Material | Particle Size | Purity | Scalability |
|---|---|---|---|---|
| Single-Step Amination | TCTNB | 6 µm | 90–95% | High |
| DCA Nitration | 3,5-Dichloroanisole | N/A | 89% | Moderate |
| Picric Acid Conversion | Picric Acid | N/A | >95% | Low |
| DMSO Recrystallization | Crude TATB | 0.2–2 µm | >99% | Moderate |
Challenges in TATB Synthesis
Chemical Reactions Analysis
s-Triaminotrinitrobenzene undergoes various chemical reactions, including:
Dehydration: This reaction forms mono- and di-furazans.
Substitution: The chlorine atoms in the intermediate 1,3,5-trichloro-2,4,6-trinitrobenzene are substituted with amino groups during the synthesis.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, and ammonia . The major products formed from these reactions are mono- and di-furazans, and this compound itself .
Scientific Research Applications
Military Applications
- Explosive Formulations : TATB is primarily utilized in military applications as a component of plastic-bonded explosives (PBXs). It is often mixed with other explosives like HMX (octogen) to create formulations such as PBX-9502, PBX-9503, and LX-17-0, which are designed for specific performance characteristics under extreme conditions .
- Insensitivity : Due to its low sensitivity to impact and heat, TATB is preferred in military ordnance where safety is paramount. Its thermal stability allows it to be used in environments that would degrade other explosives .
Civilian Applications
- Oil Perforation : TATB has been investigated for use in down-hole oil perforation as both a booster and main charge explosive. Its ability to function effectively at elevated temperatures makes it suitable for this application .
- Construction and Demolition : The compound's stability also makes it an attractive option for controlled demolition activities where precision and safety are critical.
Research and Development
- Synthesis Improvements : Recent studies have focused on improving the synthesis of TATB through methods such as Vicarious Nucleophilic Substitution (VNS), which offers a more environmentally friendly production route compared to traditional nitration methods . This innovation not only reduces costs but also minimizes hazardous waste production.
- Purification Techniques : Research has also been conducted on purification methods to enhance the quality of TATB. Techniques such as sulfuric acid recrystallization and thermal gradient sublimation have been explored to achieve high purity levels necessary for sensitive applications .
Environmental Stability Studies
Studies have shown that TATB can undergo hydrolysis under certain conditions, leading to the formation of more soluble derivatives like 3,5-diamino-2,4,6-trinitrophenol. This transformation can occur naturally over time or be accelerated under alkaline conditions . Understanding these pathways is crucial for assessing the long-term environmental impact of TATB-containing munitions.
Case Study 1: Military Ordnance Testing
A series of tests conducted by the Lawrence Livermore National Laboratory evaluated the performance of TATB-based explosives under simulated combat conditions. The results indicated that TATB formulations maintained integrity and performance even when subjected to extreme temperatures and pressures.
Case Study 2: Environmental Impact Assessment
A study published in Scientific Reports assessed the hydrolysis products of TATB in various environmental conditions. The findings suggested that while TATB is stable under normal conditions, prolonged exposure to moisture can lead to degradation into more soluble compounds, raising concerns about leaching into groundwater .
Mechanism of Action
The mechanism of action of s-Triaminotrinitrobenzene involves its decomposition under high temperatures or shock. The initial decomposition mechanism is believed to be a dehydration reaction that forms mono- and di-furazans . The NO2 scission mechanism is also significant, as it is entropy-driven and becomes energetically favorable at high temperatures .
Comparison with Similar Compounds
Comparison with Similar Compounds
TATB vs. 2,4,6-Trinitrotoluene (TNT)
- Structural Differences: TNT (C₇H₅N₃O₆, CAS 118-96-7) features a methyl group and three nitro groups, while TATB replaces the methyl with amino groups. This substitution reduces electron-withdrawing effects, enhancing TATB’s stability .
- Sensitivity : TNT has moderate sensitivity (impact sensitivity ~15 J), whereas TATB is exceptionally insensitive (>50 J), making it safer for practical use .
- Thermal Behavior: TNT melts at 80°C and decomposes at ~240°C, releasing NOₓ and CO. TATB decomposes at >300°C, producing NH₃, HCN, and CO₂, with slower kinetics .
- Applications : TNT remains widely used in conventional explosives, while TATB is reserved for applications requiring extreme stability .
TATB vs. 1,3,5-Trinitrobenzene (TNX)
- Structure and Stability: TNX (C₆H₃N₃O₆) lacks amino groups, resulting in weaker intermolecular interactions and higher sensitivity. Its decomposition occurs at ~200°C, with rapid gas evolution .
- Toxicity : Both compounds share nitroaromatic toxicity (e.g., methemoglobinemia), but TNX’s higher reactivity exacerbates environmental and health risks .
TATB vs. Triacetone Triperoxide (TATP)
- Chemical Class : TATP (C₉H₁₈O₆) is an organic peroxide, structurally unrelated to nitroaromatics. It is highly sensitive to heat, friction, and shock, decomposing explosively at ~150°C .
- Utility : TATP’s instability limits its use to improvised explosives, contrasting with TATB’s controlled applications .
TATB vs. Nitrobenzene Derivatives
Data Tables
Table 1: Physicochemical Properties
Research Findings
- Thermal Decomposition: TATB’s decomposition under confinement generates NH₃ and HCN, with kinetics influenced by metal contaminants (e.g., iron accelerates decomposition) . In contrast, TNT produces soot and NOₓ .
- Sensitivity Mechanisms : TATB’s hydrogen-bonded lattice dissipates mechanical energy, reducing sensitivity. TNT’s crystalline structure lacks such energy-absorbing networks .
Biological Activity
s-Triaminotrinitrobenzene, commonly known as s-TATB, is a compound of significant interest due to its unique properties and applications, particularly in the field of explosives. This article examines the biological activity of s-TATB, focusing on its synthesis, properties, toxicological effects, and potential applications in various fields.
1. Chemical Structure and Synthesis
s-TATB is a derivative of trinitrobenzene with three amino groups attached to the benzene ring. Its chemical formula is CHNO. The synthesis of s-TATB has evolved over the years, with recent advancements improving yields and reducing environmental impact. A notable method involves vicarious nucleophilic substitution (VNS), which allows for efficient amination of nitroaromatic compounds under mild conditions .
| Synthesis Method | Yield | Environmental Impact |
|---|---|---|
| Traditional Nitration | Moderate | High |
| VNS Method | High | Low |
2.1 Toxicological Studies
Research indicates that s-TATB exhibits low acute toxicity compared to other energetic materials. However, chronic exposure can lead to adverse health effects, primarily affecting the liver and kidneys. Studies have shown that s-TATB can induce oxidative stress and inflammation in biological systems, which may contribute to its toxicological profile .
- Acute Toxicity : Low
- Chronic Effects : Potential liver and kidney damage
- Mechanism : Induction of oxidative stress
2.2 Interaction with Biological Systems
The interaction of s-TATB with lipid bilayers has been studied to understand its mechanism of action at the cellular level. It has been observed that s-TATB can disrupt lipid membranes, leading to increased permeability and potential cell death. This property raises concerns about its safety in environments where human exposure may occur .
3.1 Environmental Impact Assessment
A study conducted on the environmental fate of s-TATB revealed its persistence in soil and water systems. The compound was found to degrade slowly under natural conditions, raising concerns about long-term ecological effects .
- Persistence : High
- Degradation Rate : Slow in natural environments
3.2 Medical Applications
Despite its primary use as an explosive, research is exploring the potential medical applications of s-TATB due to its ability to interact with biological membranes. Preliminary studies suggest that modified forms of s-TATB could serve as drug delivery systems or anticancer agents by exploiting its membrane-disrupting properties .
4. Conclusion
The biological activity of this compound (s-TATB) presents a complex interplay between its energetic properties and potential health risks. While it shows promise for various applications, particularly in medicine, further research is necessary to fully understand its toxicological effects and environmental impact.
Q & A
Q. What experimental methods are commonly used to study the detonation properties of TATB?
Researchers employ techniques such as Fabry–Perot laser interferometry to measure particle velocity histories during detonation . These experiments often involve driving inert materials (e.g., copper or salt crystals) with TATB-based charges to analyze reaction zone profiles. Basic setups include measuring pressure spikes (e.g., 33.7 GPa for LX-17 formulations) and reaction kinetics (e.g., 70% energy release within 100 ns) .
Q. How can thermodynamic data for TATB be reliably sourced?
The NIST Chemistry WebBook provides validated thermodynamic properties, including enthalpy of formation and heat capacity. Researchers should cross-reference experimental data (e.g., cylinder tests) with computational models (e.g., equations of state for reaction products) to ensure accuracy .
Q. What are the key factors influencing TATB’s stability under varying conditions?
Stability studies focus on thermal decomposition kinetics and sensitivity to mechanical stimuli. Techniques like differential scanning calorimetry (DSC) and X-ray diffraction (XRD) are used to monitor phase transitions and crystallinity changes under controlled temperatures and pressures .
Advanced Research Questions
Q. How can computational models like DYNA2D improve predictions of TATB’s detonation behavior?
Hydrodynamic codes such as DYNA2D integrate ignition and growth reactive flow models to simulate detonation waves. Parameters like von Neumann spike pressure and reaction rate laws (e.g., 300 ns total energy release) are calibrated against experimental interferometry data to refine predictions of TATB’s performance in confined geometries .
Q. What methodologies resolve contradictions in reported TATB synthesis yields?
Discrepancies in synthesis efficiency (e.g., solvent selection, nitro-group reduction) require systematic reproducibility checks. Researchers should categorize studies using reliability criteria:
- Reliable with Restriction : Studies following international testing guidelines but with minor parameter deviations .
- Not Reliable : Poorly documented methods or unresolved interference issues . Meta-analyses of synthesis protocols (e.g., nitrobenzene amination routes) can identify optimal conditions .
Q. How do multi-method approaches address gaps in TATB’s environmental impact data?
Combine quantitative structure-activity relationship (QSAR) models (e.g., EPIWIN estimations) with experimental degradation studies. For example, analyze photolytic decomposition pathways using HPLC-MS and compare results with QSAR-predicted half-lives in aquatic systems .
Q. What frameworks guide hypothesis formulation for TATB’s mechanochemical behavior?
The PICO framework (Population: TATB crystals; Intervention: Mechanical stress; Comparison: Static vs. dynamic loading; Outcome: Sensitivity thresholds) helps structure research questions. The FINER criteria (Feasible, Novel, Ethical, Relevant) ensure hypotheses align with practical and theoretical gaps .
Q. How should researchers design systematic reviews for TATB-related literature?
Use databases like PubMed and Engineering Village, applying Boolean operators (e.g., "s-triaminotrinitrobenzene AND detonation kinetics"). Document search strategies using PRISMA guidelines, including duplicate removal rates and inclusion/exclusion criteria for studies post-1990 .
Data Analysis & Validation
Q. What statistical methods are appropriate for analyzing TATB’s sensitivity test data?
Apply Weibull distribution models to interpret drop-weight impact test results. For example, calculate E50 (50% ignition probability) and assess confidence intervals to account for experimental variability in friction sensitivity measurements .
Q. How can spectroscopic data inconsistencies in TATB characterization be mitigated?
Use reference standards (e.g., deuterated trichlorobenzene for GC-MS calibration) and validate spectra against peer-reviewed libraries. Report instrument parameters (e.g., FTIR resolution: 4 cm<sup>−1</sup>) to ensure reproducibility .
Safety & Compliance
Q. What safety protocols are critical for handling TATB in laboratory settings?
Follow explosives safety guidelines: Use remote-controlled detonation chambers, conductive tools to prevent static discharge, and personal protective equipment (PPE) rated for high-energy materials. Store TATB in dessicated, shock-proof containers at ≤6°C .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
